Ethyl abietate
Overview
Description
Ethyl abietate is an organic compound derived from abietic acid, a naturally occurring resin acid found in rosin. It is an ester formed by the reaction of abietic acid with ethanol. This compound is known for its use in various industrial applications, particularly in the production of varnishes, adhesives, and as a plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl abietate is typically synthesized through the esterification of abietic acid with ethanol. This reaction is catalyzed by an acid, commonly sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Abietic Acid+Ethanol→Ethyl Abietate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the direct esterification of abietic acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated sites of the abietic acid moiety. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, including carboxylic acids and ketones.
Reduction: Ethyl abietinol, the reduced form of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl abietate has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of varnishes, adhesives, and as a plasticizer in the manufacturing of plastics and resins.
Mechanism of Action
The mechanism of action of ethyl abietate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl abietate can be compared with other esters of abietic acid, such as mthis compound and butyl abietate. These compounds share similar chemical structures but differ in their alkyl groups. The unique properties of this compound, such as its solubility and reactivity, make it distinct from its analogs. Similar compounds include:
Mthis compound: An ester of abietic acid with methanol.
Butyl Abietate: An ester of abietic acid with butanol.
Ethyl Acetate: A common ester used as a solvent, though structurally different, it shares some similar applications in industry.
This compound’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBCDYYAKENKG-YVNJGZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212434 | |
Record name | Ethyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631-71-0 | |
Record name | Ethyl abietate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl abietate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YCT42ESP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl abietate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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